molecular formula C8H7ClOS B2547885 3-Chloro-4-methylsulfanyl-benzaldehyde CAS No. 38125-81-4

3-Chloro-4-methylsulfanyl-benzaldehyde

Cat. No.: B2547885
CAS No.: 38125-81-4
M. Wt: 186.65
InChI Key: LMPPOJFNFLYALG-UHFFFAOYSA-N
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Description

3-Chloro-4-methylsulfanyl-benzaldehyde: is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . It is characterized by the presence of a chloro group at the third position and a methylsulfanyl group at the fourth position on the benzaldehyde ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Scientific Research Applications

Chemistry: 3-Chloro-4-methylsulfanyl-benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of aldehyde-containing compounds on biological systems. It may also be used in the development of biochemical assays .

Medicine: This compound could be investigated for its potential therapeutic effects .

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical structure makes it valuable for various synthetic processes .

Safety and Hazards

The safety information for 3-Chloro-4-(methylthio)benzaldehyde includes hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and not eating, drinking or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde can be achieved through several methods. One common method involves the reaction of 3-Chloro-4-fluorobenzaldehyde with sodium thiomethoxide . The reaction typically occurs under controlled conditions to ensure the proper substitution of the fluorine atom with the methylsulfanyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylsulfanyl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylsulfanyl-benzaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical reactions, including condensation reactions and nucleophilic additions . The chloro and methylsulfanyl groups also contribute to the compound’s reactivity and influence its interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methylsulfanyl-benzaldehyde is unique due to the presence of both chloro and methylsulfanyl groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-chloro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPPOJFNFLYALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-fluorobenzaldehyde (50.0 g) in N,N-dimethylformamide (350 mL) was cooled to −10° C., and sodium methanethiolate (25 g) was added. The reaction solution was warmed to room temperature, and stirred at room temperature for 16 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from hexane-ethyl acetate to give the title compound (33.6 g, yield 59%) as colorless crystals. The mother liquor was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-30:70, volume ratio) and recrystallized from hexane-ethyl acetate to give the title compound (12.3 g, yield 21%) as colorless crystals. melting point 58-59° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

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